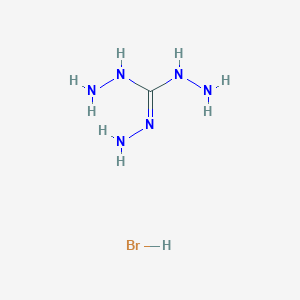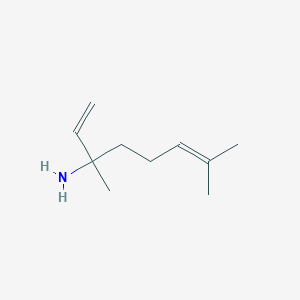
2-Methylpropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (CO3) bonded to a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Methylpropyl carbonate can be synthesized through the reaction of 2-methylpropanol with phosgene or carbonyl diimidazole. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-Methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the transesterification of dimethyl carbonate with 2-methylpropanol. This method is preferred due to its higher yield and lower environmental impact compared to the use of phosgene. The reaction is catalyzed by a base such as sodium methoxide and occurs at elevated temperatures.
化学反応の分析
Types of Reactions
2-Methylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanol and carbon dioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield 2-methylpropanol.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-Methylpropanol and carbon dioxide.
Reduction: 2-Methylpropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学的研究の応用
2-Methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
作用機序
The mechanism of action of 2-Methylpropyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing 2-methylpropanol upon hydrolysis. The released 2-methylpropanol can then interact with cellular pathways, influencing various biochemical processes.
類似化合物との比較
2-Methylpropyl carbonate can be compared with other carbonates such as ethyl carbonate and propyl carbonate. While all these compounds share the carbonate functional group, this compound is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties. Similar compounds include:
- Ethyl carbonate
- Propyl carbonate
- Butyl carbonate
These compounds differ in their alkyl groups, leading to variations in their reactivity and applications.
特性
CAS番号 |
57272-07-8 |
|---|---|
分子式 |
C5H9O3- |
分子量 |
117.12 g/mol |
IUPAC名 |
2-methylpropyl carbonate |
InChI |
InChI=1S/C5H10O3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChIキー |
QRAFJHXNLQTXQW-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


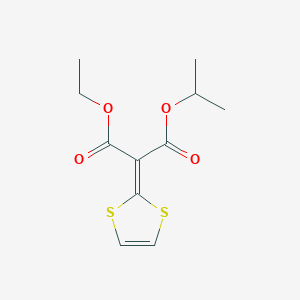
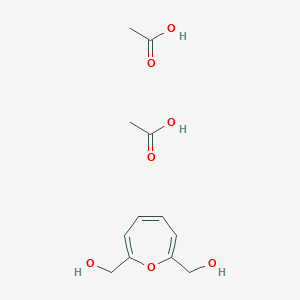

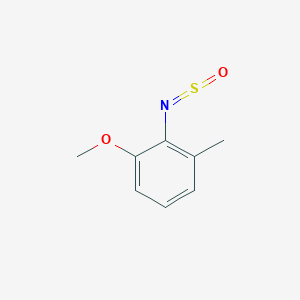
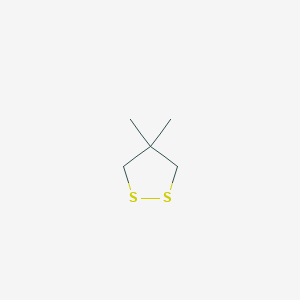

![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

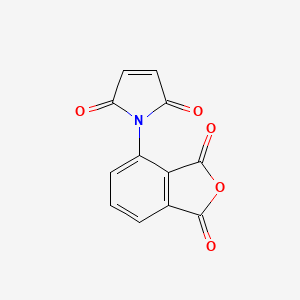
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
